molecular formula C9H10ClN3 B8690213 5-chloro-2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine CAS No. 133240-31-0

5-chloro-2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine

Cat. No. B8690213
Key on ui cas rn: 133240-31-0
M. Wt: 195.65 g/mol
InChI Key: DLDBAJIELGBUAJ-UHFFFAOYSA-N
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Patent
US05412097

Procedure details

A mixture of 5-chloro-2-ethyl-7-methylimidazo[4,5-b]pyridine (22.2 g, 0.113 mol) in 30% HBr-HOAc was heated to 100° C. for 19 h. The mixture was poured onto ice, neutralized with NH4OH, extracted (5×EtOAc), and the organic layers were concentrated to afford 5-bromo-2-ethyl-7-methylimidazo[4,5-b]pyridine as a solid, after crystallization from EtOAc.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]2[N:8]=[C:9]([CH2:11][CH3:12])[NH:10][C:5]2=[C:4]([CH3:13])[CH:3]=1.[NH4+].[OH-].[BrH:16].CC(O)=O>>[Br:16][C:2]1[N:7]=[C:6]2[N:8]=[C:9]([CH2:11][CH3:12])[NH:10][C:5]2=[C:4]([CH3:13])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)N=C(N2)CC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted (5×EtOAc)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C2C(=N1)N=C(N2)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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